molecular formula C17H15N3O6 B1667723 Balsalazide

Balsalazide

Cat. No.: B1667723
M. Wt: 357.32 g/mol
InChI Key: IPOKCKJONYRRHP-UHFFFAOYSA-N
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Description

Balsalazide is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease, such as ulcerative colitis. It is sold under various brand names, including Colazal in the United States and Colazide in the United Kingdom .

Mechanism of Action

Target of Action

Balsalazide’s primary target is the large intestine, specifically the site of ulcerative colitis . The compound is designed to act directly on this region, delivering its active moiety, mesalazine (also known as 5-aminosalicylic acid, or 5-ASA), to the inflamed tissues .

Mode of Action

This compound is a prodrug, which means it is biologically inactive until it is metabolized within the body . It is enzymatically cleaved in the colon by bacterial azoreductases to release mesalazine . Mesalazine is an anti-inflammatory agent that works by blocking the production of arachidonic acid metabolites in the colon mucosa . This interaction reduces inflammation, thereby alleviating the symptoms of ulcerative colitis .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the azoreduction pathway, facilitated by bacterial azoreductases present in the colon . These enzymes cleave this compound to release mesalazine, the active anti-inflammatory agent . Mesalazine then acts on the inflamed tissues in the colon, blocking the production of arachidonic acid metabolites and reducing inflammation .

Pharmacokinetics

This compound exhibits low and variable absorption from the colon . It is highly protein-bound (>99%) and has a half-life of approximately 12 hours . The compound is metabolized in the colon by bacterial azoreductases to release mesalazine . About 65% of the metabolites are excreted in the feces, and less than 16% are excreted in the urine . The systemic exposure to this compound in ulcerative colitis patients is up to 60 times greater than that in healthy individuals .

Result of Action

The result of this compound’s action is a reduction in bowel inflammation, diarrhea, rectal bleeding, and stomach pain associated with ulcerative colitis . By delivering mesalazine directly to the site of inflammation in the large intestine, this compound effectively treats the symptoms of mildly to moderately active ulcerative colitis .

Action Environment

The action of this compound is influenced by the presence of bacterial azoreductases in the colon, which are necessary for the conversion of the prodrug to its active form . The large intestine’s environment, particularly the presence of inflammation and the microbiota composition, can therefore influence the efficacy of this compound . The stability of the compound is also likely to be affected by factors such as pH and the presence of other substances in the gut.

Biochemical Analysis

Biochemical Properties

Balsalazide is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug . The cleavage is performed by bacterial azoreduction . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the colon where it is activated. It is known to inhibit the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to mesalamine in the colon. Mesalamine then acts to decrease inflammation by blocking the production of arachidonic acid metabolites . This action is believed to occur topically in the colon mucosa .

Temporal Effects in Laboratory Settings

In clinical trials, this compound has shown to be effective in maintaining remission in patients with ulcerative colitis. High dose this compound (3.0 g twice daily) was superior in maintaining remission compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily) .

Dosage Effects in Animal Models

Higher doses have been found to be more effective in maintaining remission in patients with ulcerative colitis .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway. It is converted to mesalamine, which then acts to block the production of arachidonic acid metabolites .

Transport and Distribution

This compound is delivered intact to the colon where it is cleaved by bacterial azoreduction to produce mesalamine . This ensures that the active agent is delivered directly to the site of inflammation.

Properties

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040653, DTXSID50861027
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble as disodium salt
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80573-04-2
Record name Balsalazide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALSALAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(4-Aminobenzoyl)-β-alanine (100 g) was suspended in water (1300 mL) and methanesulfonic acid (115.4 g) was added to this mixture. The mixture was cooled to 10° C. and a solution of sodium nitrite (34.46 g) in water (200 mL) was added at a rate such that the temperature stayed below 12° C. The mixture was stirred for 30 min and added to an ice-cold solution of salicylic acid (69.65 g), sodium hydroxide (40.35 g) and sodium carbonate (106.9 g) in 1 L water at 7-12° C. After 3 hours at 10° C., the mixture was heated to 60-65° C. and acidified to pH 4.0-4.5 by the addition of hydrochloric acid. After a further 3 hours at 60-65° C., the mixture was cooled to ambient temperature, filtered, washed with water and dried in vacuo to yield Balsalazide. Yield ca. 90%. Balsalazide was transformed into its disodium salt in ca. 85% yield by treatment with aqueous NaOH solution followed by crystallization from n-propanol/methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
115.4 g
Type
reactant
Reaction Step Two
Quantity
34.46 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
69.65 g
Type
reactant
Reaction Step Four
Quantity
40.35 g
Type
reactant
Reaction Step Four
Quantity
106.9 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1300 mL
Type
solvent
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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